Antitumor agent-78

Non-Small Cell Lung Cancer (NSCLC) Xenograft Models In Vivo Efficacy

Antitumor agent-78 is a novel, synthetic platinum(II) complex with the molecular formula C13H19F3N2O5Pt and a molecular weight of 535.38 g/mol. It is characterized by its unique mechanism of action as a dual ferroptosis and apoptosis inducer, distinct from the DNA-crosslinking mechanism of classical platinum drugs like cisplatin and oxaliplatin.

Molecular Formula C13H19F3N2O5Pt
Molecular Weight 535.38 g/mol
Cat. No. B12391013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-78
Molecular FormulaC13H19F3N2O5Pt
Molecular Weight535.38 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)[NH-])[NH-].C1C(CC1(C(F)(F)F)O)(C(=O)O)C(=O)O.[Pt+2]
InChIInChI=1S/C7H7F3O5.C6H12N2.Pt/c8-7(9,10)6(15)1-5(2-6,3(11)12)4(13)14;7-5-3-1-2-4-6(5)8;/h15H,1-2H2,(H,11,12)(H,13,14);5-8H,1-4H2;/q;-2;+2/t;5-,6-;/m.1./s1
InChIKeyCEYBQGMUBLGFEH-JGHXHLRYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antitumor Agent-78 (CAS 2870703-23-2) Platinum Complex for Ferroptosis Research


Antitumor agent-78 is a novel, synthetic platinum(II) complex with the molecular formula C13H19F3N2O5Pt and a molecular weight of 535.38 g/mol . It is characterized by its unique mechanism of action as a dual ferroptosis and apoptosis inducer, distinct from the DNA-crosslinking mechanism of classical platinum drugs like cisplatin and oxaliplatin [1]. This compound specifically inhibits Glutathione Peroxidase 4 (GPx-4) and elevates Cyclooxygenase-2 (COX2), thereby triggering an iron-dependent form of programmed cell death known as ferroptosis .

Why Antitumor Agent-78 Cannot Be Substituted by Generic Platinum Analogs or Other Ferroptosis Inducers


Antitumor agent-78 is a chemically unique platinum complex that is structurally distinct from oxaliplatin and other classical platinum drugs. Critically, its primary mechanism of action is the induction of ferroptosis via GPx-4 inhibition, a pathway not targeted by standard platinum agents . Furthermore, it is a different molecular entity than the non-platinum compound also sometimes called 'anticancer agent 78' (C19H14BrNO4, MW 400.22), which functions as an aromatase inhibitor . Substituting Antitumor agent-78 with a generic platinum analog or a different ferroptosis inducer would fundamentally alter the experimental system, leading to a different cytotoxic mechanism, altered cellular responses, and non-comparable in vivo outcomes, as detailed in the quantitative evidence below.

Antitumor Agent-78 Quantitative Differentiation Evidence vs. Oxaliplatin and Aromatase Inhibitor 78


Superior In Vivo Antitumor Activity with Reduced Toxicity Compared to Oxaliplatin

In a mouse A549 lung cancer xenograft model, Antitumor agent-78 (administered at 6 μg/kg, i.v., on days 8, 10, and 12) demonstrated superior in vivo antitumor activity compared to oxaliplatin . The study reported that Antitumor agent-78 dramatically repressed tumor growth while maintaining normal kidney and liver architecture, unlike oxaliplatin, which is associated with significant damage to these organs and weight loss [1].

Non-Small Cell Lung Cancer (NSCLC) Xenograft Models In Vivo Efficacy Toxicity Profile

Effective Anti-Migratory Activity in Lung Cancer Cells

Antitumor agent-78 demonstrates significant anti-migratory activity, a key property for studying metastasis. At a concentration of 10 μM over 12 hours, it inhibited the migration of A549 lung cancer cells by 53% . This is a quantifiable and specific functional output not typically reported as a primary endpoint for classical platinum agents.

Cancer Metastasis Wound Healing Assay Cell Migration Inhibition A549 Cells

Distinct Mechanism of Action vs. Non-Platinum 'Anticancer Agent 78' (Aromatase Inhibitor)

It is crucial to distinguish Antitumor agent-78 (CAS 2870703-23-2, a platinum complex) from the non-platinum compound often referred to as 'anticancer agent 78' (CAS not provided, C19H14BrNO4). The platinum-based Antitumor agent-78 induces ferroptosis and apoptosis , while the non-platinum analog is an aromatase inhibitor with an IC50 of 0.9 µM . Their cytotoxic profiles also differ significantly: the non-platinum compound shows IC50 values of 94.35 µM and 10.39 µM against MDA-MB-231 and T47-D breast cancer cells, respectively , whereas the primary literature on Antitumor agent-78 focuses on lung cancer (A549) models and does not report IC50 values in breast cancer lines.

Mechanism of Action Ferroptosis Apoptosis Aromatase Inhibition Breast Cancer

Quantified Apoptosis Induction and Cell Cycle Arrest in Lung Cancer Cells

Antitumor agent-78 induces a quantifiable apoptotic response and specific cell cycle arrest in A549 cells. Treatment with 20 μM for 36 hours resulted in a mean apoptotic cell population of 35.86% . Furthermore, at 20 μM for 24 hours, the compound caused cell cycle arrest at both the S phase (24.91%) and the G2/M phase (22.21%) . These quantitative data points provide a clear phenotypic profile for quality control and experimental replication.

Apoptosis Flow Cytometry Cell Cycle Arrest A549 Cells

Recommended Research Applications for Antitumor Agent-78 (CAS 2870703-23-2)


In Vivo Preclinical Studies of Ferroptosis in Lung Cancer

Antitumor agent-78 is optimally suited for in vivo xenograft studies of non-small cell lung cancer (NSCLC), particularly using the A549 model. Its demonstrated superior efficacy and reduced kidney/liver toxicity profile compared to oxaliplatin make it a preferred tool for investigating the therapeutic potential of ferroptosis induction in NSCLC, while minimizing confounding effects from drug-induced organ damage.

Investigating the Link Between Ferroptosis and EMT/Metastasis

This compound is uniquely positioned for studies exploring the intersection of ferroptosis, apoptosis, and the Epithelial-Mesenchymal Transition (EMT). Its ability to concurrently induce apoptosis (35.86% in A549 cells) and inhibit cell migration (53% at 10 μM) provides a powerful experimental tool to dissect the molecular mechanisms connecting these distinct cell death and motility pathways in cancer biology.

Quality Control for Platinum-Based Ferroptosis Inducers

The well-defined phenotypic profile of Antitumor agent-78—including its specific cell cycle arrest pattern (S-phase: 24.91%, G2/M-phase: 22.21%) and apoptotic induction —can serve as a quantitative benchmark for quality control (QC) and assay validation. This is critical for ensuring reproducibility when procuring and using this compound across different experiments or batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-78

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.